molecular formula C10H20N2O4 B117034 2,2'-(Ethylenediimino)-dibutyric acid CAS No. 498-17-9

2,2'-(Ethylenediimino)-dibutyric acid

Cat. No. B117034
CAS RN: 498-17-9
M. Wt: 232.28 g/mol
InChI Key: LLOPSLUNSGBASE-UHFFFAOYSA-N
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Description

2,2’-(Ethylenediimino)-dibutyric acid, also known as Ethambutol, is a synthetic compound used in the treatment of tuberculosis . It is an ethylenediamine derivative that is ethane-1,2-diamine in which one hydrogen attached to each of the nitrogens is substituted by a 1-hydroxybutan-2-yl group .


Synthesis Analysis

The synthesis of 2,2’-(Ethylenediimino)-dibutyric acid involves complexation kinetics with metal ions such as Ni(II) and Co(II) at varying temperatures . The ligand is not involved in the rate-determining step, which is associated with the release of a water molecule from the shell of the metal ions prior to complexation with the ligand .


Molecular Structure Analysis

The molecular formula of 2,2’-(Ethylenediimino)-dibutyric acid is C10H24N2O2 . The structure includes two butyric acid groups attached to an ethylenediamine core .


Chemical Reactions Analysis

The chemical reactions involving 2,2’-(Ethylenediimino)-dibutyric acid primarily involve its complexation with metal ions . The anionic form of the compound is more reactive, and the protonated form interacts only to a small extent .

Scientific Research Applications

Metal Binding Properties

2,2'-(Ethylenediimino)-dibutyric acid (EDBA) has been studied for its ability to bind with metals. Research has shown that EDBA forms complexes with copper(II) and zinc(II) under physiological conditions. This characteristic suggests its potential role in influencing metal availability in biological systems (Cole, May, & Williams, 1981).

Interaction with Metal Ions

There have been comprehensive kinetic studies on the interaction of metal ions like Ni(II) and Cu(II) with EDBA. These studies are crucial to understand the types of interactions these ions have with EDBA and its clearance from the body in the form of metal-ligand complexes (Sharma, Malhotra, & Sharma, 2018); (Sharma, 2017).

Metabolism Studies

Studies on the metabolism of EDBA have revealed that it accumulates in erythrocytes and undergoes metabolic transformations, producing compounds such as an aldehyde and a dicarboxylic acid (Peets & Buyske, 1964).

Ethambutol Resistance

Research into EDBA's connection with ethambutol, a drug used to treat tuberculosis, has shown that mutations in the embB gene, which are associated with ethambutol resistance, alter the drug-protein interaction, potentially impacting the effectiveness of ethambutol (Sreevatsan et al., 1997).

Safety And Hazards

The safety data sheet for a related compound, 2,2’-(Ethylenediimino)diethanol, indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

The future directions for research on 2,2’-(Ethylenediimino)-dibutyric acid could involve further exploration of its complexation kinetics with various metal ions . Additionally, given its use in the treatment of tuberculosis, research could also focus on its mechanism of action and potential for resistance .

properties

IUPAC Name

2-[2-(1-carboxypropylamino)ethylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-3-7(9(13)14)11-5-6-12-8(4-2)10(15)16/h7-8,11-12H,3-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOPSLUNSGBASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCCNC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964412
Record name 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Ethylenediimino)-dibutyric acid

CAS RN

498-17-9
Record name EDBA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIETHYLENE DIIMINO DIBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68E01P9UWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Cole, PM May, DR Williams - Agents and actions, 1981 - Springer
Formation constants for copper(II) and zinc(II) complexes of dextro-2,2′-(ethylenediimino)-di-1-butanol (ethambutol) and its metabolic oxidation product, 2,2′-(ethylenediimino)-…
Number of citations: 52 link.springer.com
MK Das, R Arya, S Debnath, R Debnath… - Antimicrobial Agents …, 2016 - Am Soc Microbiol
Population level variation of drug metabolism phenotype (DMP) has great implications in treatment outcome, drug-related side effects, and resistance development. In this study, we …
Number of citations: 18 journals.asm.org
X Pan, L Wang, D Gründemann… - Antimicrobial agents and …, 2013 - Am Soc Microbiol
According to the 2012 WHO global tuberculosis (TB) report ( http://apps.who.int/iris/bitstream/10665/75938/1/9789241564502_eng.pdf ), the death rate for tuberculosis was over 1.4 …
Number of citations: 38 journals.asm.org
JE Heng, CK Vorwerk, E Lessell… - … & visual science, 1999 - academia.edu
PURPOSE. Ethambutol is an essential medication in the management of tuberculosis. However, it can cause an optic neuropathy of uncertain etiology. Ethambutol toxicity was therefore …
Number of citations: 136 www.academia.edu
AR Vijayakumar, M Nath, NR Biswas… - Indian J Physiol …, 2019 - researchgate.net
Objective: Ethambutol (EMB) is known to cause ocular toxicity on prolonged use. The present study evaluated the effect of NMDA and AMPA/Kainate receptor antagonists (memantine & …
Number of citations: 5 www.researchgate.net
MJ Dunphy - 1991 - search.proquest.com
Recent studies indicate that Quadrol, N, N, N $\sp\prime $, N $\sp\prime $-tetrakis (2-hydroxypropyl)-ethylenediamine, may be a useful pharmacological agent for wound repair …
Number of citations: 0 search.proquest.com
NE Boland, AT Stone - Geochimica et Cosmochimica Acta, 2017 - Elsevier
Many siderophores and metallophores produced by soil organisms, as well as anthropogenic chelating agent soil amendments, rely upon amine and carboxylate Lewis base groups for …
Number of citations: 14 www.sciencedirect.com
JE Heng - 1996 - search.proquest.com
Overstimulation of the NMDA subset of glutamate channels leads to lethal amounts of Ca $\sp {2+}, $ which in turn activates a diverse set of enzymes culminating in cell death. We have …
Number of citations: 2 search.proquest.com
P Kulniwatcharoen, L Hansapinyo… - Food and Chemical …, 2023 - Elsevier
Ethambutol is an antibiotic widely used for treatment of Mycobacterium species. Although it is safe to use in patients, the ocular toxic impact, including optic neuropathy and retinopathy, …
Number of citations: 3 www.sciencedirect.com
X Pan - 2015 - search.proquest.com
Numerous studies have demonstrated the impact of organic cation (OCTs; SLC22 family) and anion transporters (OATs; SLC22 family) on the efficacy and safety of clinically important …
Number of citations: 2 search.proquest.com

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